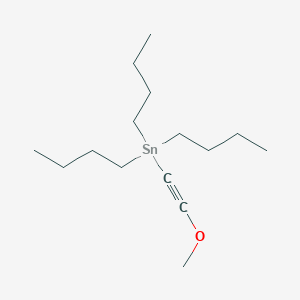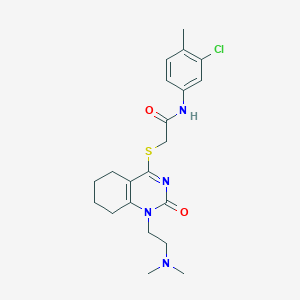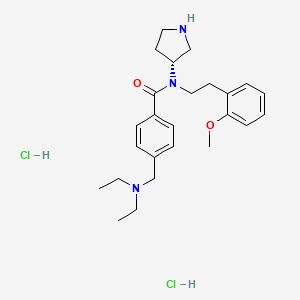
(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a furan ring. The exact spatial arrangement would depend on the specific substituents and their positions .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrimidine and furan rings. For example, furan is an aromatic compound and can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could make it a base, and the methoxy group could influence its polarity .Scientific Research Applications
Synthesis and Chemical PropertiesThe synthesis of complex molecules often explores the properties and reactivities of their components. For example, studies on the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating various moieties highlight the versatility of similar compounds as building blocks for creating molecules with potential biological or material applications (Farag et al., 2011). These synthetic pathways could provide a foundation for synthesizing and exploring the properties of "(E)-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-(furan-2-yl)acrylamide."
Biological Activities
Research on compounds with similar structures often aims to understand their biological activities. For instance, the synthesis and evaluation of pyrimidine and imidazole nucleosides explore the biological potential of these compounds, which could be relevant for the study of "this compound" (Cusack et al., 1973). These studies contribute to our understanding of how similar compounds might interact with biological systems.
Material Science Applications
The properties of acrylamides and their derivatives have been extensively studied for their applications in material science. For example, the development of pH/temperature-sensitive polymer systems using mixtures of polymers, including polyacrylamides, showcases the potential for creating smart materials that respond to environmental changes (Kim et al., 2001). This research area might be relevant for exploring the applications of "this compound" in developing new materials with specific responsiveness to temperature or pH changes.
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-18(2)13-11(9-15-14(17-13)20-3)16-12(19)7-6-10-5-4-8-21-10/h4-9H,1-3H3,(H,16,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSMVWLVAJPQC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2735684.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![4-[6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2735687.png)



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)
![3-[1-[2-(1-Adamantyl)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2735697.png)



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)


